7-Chloro-1-[4-(methylsulfanyl)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC14971267
Molecular Formula: C23H20ClNO4S
Molecular Weight: 441.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H20ClNO4S |
|---|---|
| Molecular Weight | 441.9 g/mol |
| IUPAC Name | 7-chloro-1-(4-methylsulfanylphenyl)-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C23H20ClNO4S/c1-30-16-7-4-13(5-8-16)20-19-21(26)17-11-14(24)6-9-18(17)29-22(19)23(27)25(20)12-15-3-2-10-28-15/h4-9,11,15,20H,2-3,10,12H2,1H3 |
| Standard InChI Key | HJFSCZPWWMHGED-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4CCCO4)OC5=C(C3=O)C=C(C=C5)Cl |
Introduction
7-Chloro-1-[4-(methylsulfanyl)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound featuring a chromeno-pyrrole core. This structure is known for its diverse biological activities and potential therapeutic applications. The compound includes a chloro substituent, a methylsulfanyl group, and a tetrahydrofuran moiety, contributing to its unique chemical properties and reactivity.
Synthesis
The synthesis of 7-Chloro-1-[4-(methylsulfanyl)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps. Although specific details for this compound are not widely documented, similar compounds in the chromeno-pyrrole class can be synthesized using multicomponent reactions involving aryl aldehydes, primary amines, and methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates .
Biological Activities and Potential Applications
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 7-Bromo-1-(4-fluorophenyl-sulfonyl)-2-methyl-naphtho[2,1-b]furan | Bromine and sulfonyl groups | Anticancer |
| N-(3-Chloro-4-Fluorophenyl)-7-Fluoroquinazolin | Fluorine substitution | Antimicrobial |
| (S)-N4-(3-Chloro-4-Fluorophenyl)-7-Tetrahydrofuran | Tetrahydrofuran moiety | Anti-inflammatory |
Future Research Directions
Understanding the interactions of 7-Chloro-1-[4-(methylsulfanyl)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione with biological targets is crucial for its development as a therapeutic agent. Future studies should focus on elucidating its pharmacokinetic properties, toxicity profiles, and efficacy in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume